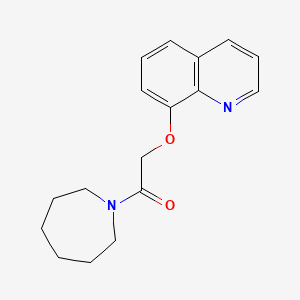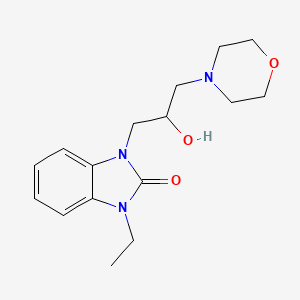
Azocan-1-yl-(5-chlorofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azocan-1-yl-(5-chlorofuran-2-yl)methanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a useful tool for researchers in various fields. In
Mécanisme D'action
The mechanism of action of Azocan-1-yl-(5-chlorofuran-2-yl)methanone involves the inhibition of COX-2 activity. This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, Azocan-1-yl-(5-chlorofuran-2-yl)methanone reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
Azocan-1-yl-(5-chlorofuran-2-yl)methanone has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been found to inhibit the growth of certain cancer cells and to have neuroprotective effects. It has also been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Azocan-1-yl-(5-chlorofuran-2-yl)methanone in lab experiments is its specificity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for research involving Azocan-1-yl-(5-chlorofuran-2-yl)methanone. One area of research could focus on developing new anti-inflammatory drugs based on the structure of this compound. Another area of research could investigate the potential use of this compound in the treatment of oxidative stress-related diseases. Additionally, further studies could explore the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of Azocan-1-yl-(5-chlorofuran-2-yl)methanone involves the reaction of 5-chlorofurfural with azocane in the presence of a Lewis acid catalyst. This method has been optimized to produce high yields of the compound with good purity. The resulting product can be further purified using column chromatography or recrystallization techniques.
Applications De Recherche Scientifique
Azocan-1-yl-(5-chlorofuran-2-yl)methanone has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes. This compound has been found to be particularly effective in inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes Azocan-1-yl-(5-chlorofuran-2-yl)methanone a potential candidate for the development of new anti-inflammatory drugs.
Propriétés
IUPAC Name |
azocan-1-yl-(5-chlorofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-11-7-6-10(16-11)12(15)14-8-4-2-1-3-5-9-14/h6-7H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCHNGUICONYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)
![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)


![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)

![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)


![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)
